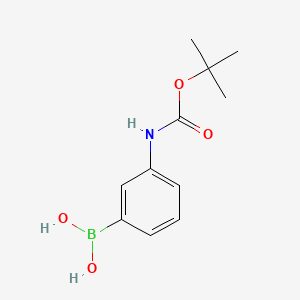
(3-Boc-aminophenyl)boronic acid
説明
“(3-Boc-aminophenyl)boronic acid” is a boronic acid derivative . It is commonly used as a reagent in Suzuki-Miyaura coupling reactions, where it can be used to form C-C bonds by the reaction with aryl or vinyl halides . It also has high glucose selectivity .
Synthesis Analysis
The synthesis of “this compound” involves Suzuki-Miyaura coupling reactions . It is used as a key reagent in the synthesis of the boronic acid ester starting material, which is subsequently converted to the cyclobutene precursor through a Heck coupling reaction .Molecular Structure Analysis
The molecular formula of “this compound” is CHBNO . Its average mass is 319.204 Da and its monoisotopic mass is 319.195496 Da .Chemical Reactions Analysis
“this compound” is used in Suzuki-Miyaura coupling reactions to form C-C bonds by reacting with aryl or vinyl halides . It can also undergo three-component condensation with 3,5-disubstituted salicylaldehyde derivatives and aliphatic alcohols to afford calix-shaped boron complexes .科学的研究の応用
Glucose Sensing
(Das et al., 2011) explored the use of 3-aminophenyl boronic acid bonded to a conducting polymer for detecting saccharides, particularly glucose. This method operates through the complexation between boronic acid and the diol groups of saccharides, showing effectiveness in human saliva samples.
Crystal Structure and Synthesis for Biological Application
(Das et al., 2003) synthesized amino-3-fluorophenyl boronic acid, a derivative of 3-Boc-aminophenylboronic acid, which has potential applications in glucose sensing materials operating at physiological pH.
Bacteria Detection
(Wannapob et al., 2010) developed an affinity sensor using 3-aminophenylboronic acid for bacteria detection. This method detects bacteria through its affinity binding reaction with diol-groups on bacterial cell walls.
Fluorescent Chemosensors
(Huang et al., 2012) discussed the use of boronic acid, including 3-aminophenylboronic acid, in fluorescent chemosensors for detecting carbohydrates, L-dopamine, and other substances.
Catalysis in Organic Synthesis
(Hashimoto et al., 2015) reported on boronic acid's versatility in organic chemistry, including catalysis in organic reactions, molecular recognition, and assembly.
Nanogel Fabrication and Hydrogen Peroxide Sensing
(Jayeoye & Rujiralai, 2020) focused on fabricating a nanogel using 3-aminophenyl boronic acid for hydrogen peroxide sensing.
Specific Reduction of Fructose in Food Matrices
(Pietsch & Richter, 2016) investigated the application of boronic acids for the specific reduction of fructose in food matrices, utilizing the affinity of boronic acids for diol structures.
Nanosensor for Carbohydrates
(Cannizzo et al., 2005) developed a boronic acid-functionalized nanoparticle for the selective visual detection of fructose, demonstrating the versatility of boronic acid in sensor applications.
Biomedical Applications
(Cambre & Sumerlin, 2011) highlighted the value of boronic acid-containing polymers in various biomedical applications, such as the treatment of HIV, obesity, diabetes, and cancer.
Safety and Hazards
作用機序
Target of Action
Boronic acids, including (3-boc-aminophenyl)boronic acid, are commonly used as reagents in suzuki-miyaura coupling reactions . This suggests that the compound’s primary targets could be aryl or vinyl halides, which it interacts with to form carbon-carbon bonds .
Mode of Action
The mode of action of this compound involves its interaction with its targets in the Suzuki-Miyaura coupling reaction. In this process, the boronic acid compound forms a complex with a transition metal catalyst, typically palladium. This complex then undergoes transmetalation, where the boronic acid transfers its organic group to the palladium . The palladium complex then reacts with an aryl or vinyl halide, forming a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction is a type of palladium-catalyzed cross-coupling, which is widely used to form carbon-carbon bonds . The downstream effects of this reaction include the formation of biaryl compounds, which are common structural motifs in many organic compounds, including pharmaceuticals and polymers .
Result of Action
The result of the action of this compound in the Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond. This enables the synthesis of a wide range of organic compounds, including biaryl compounds . These compounds have various applications in fields such as pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction typically requires a base and a palladium catalyst . The choice of these reagents, as well as the reaction temperature and solvent, can affect the yield and selectivity of the reaction . Furthermore, the stability of the boronic acid compound can be affected by factors such as pH and temperature .
生化学分析
Biochemical Properties
(3-Boc-aminophenyl)boronic acid can undergo reversible covalent interactions with diols and strong Lewis bases . This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used to detect bacteria through its affinity binding reaction with diol-groups on bacterial cell walls .
Cellular Effects
The effects of this compound on cells are largely due to its interactions with biomolecules. It can influence cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes or cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues can be influenced by various factors. These could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4/c1-11(2,3)17-10(14)13-9-6-4-5-8(7-9)12(15)16/h4-7,15-16H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLNHPXWZRALFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)OC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00959004 | |
| Record name | (3-{[tert-Butoxy(hydroxy)methylidene]amino}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00959004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
380430-68-2 | |
| Record name | (3-{[tert-Butoxy(hydroxy)methylidene]amino}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00959004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Boc-aminophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[(3,5-dichlorobenzoyl)amino]-3,3-dimethylbutanoate](/img/structure/B2421683.png)
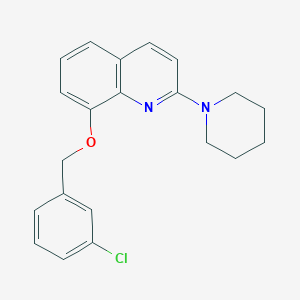
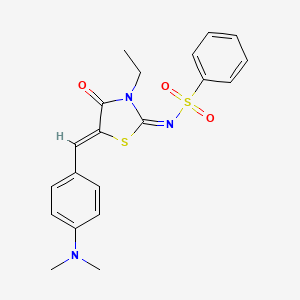
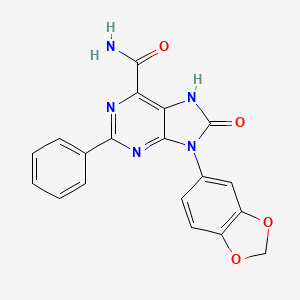
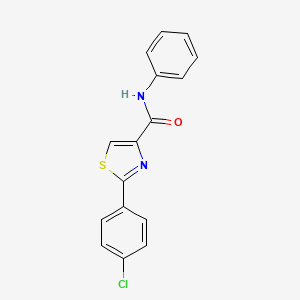
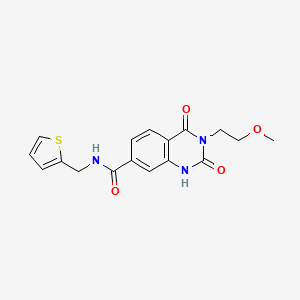
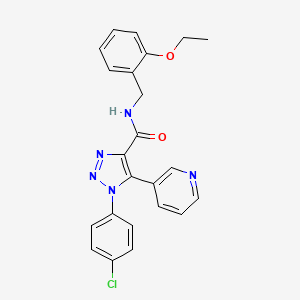
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2421697.png)
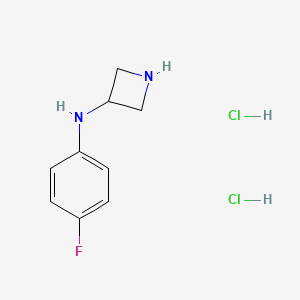
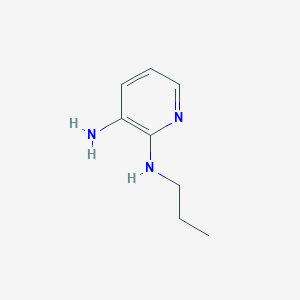
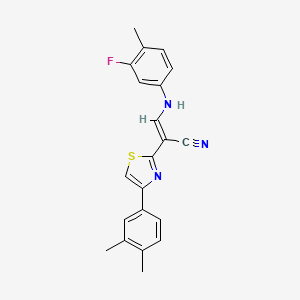


![N-[4-Methyl-3-(2-oxoimidazolidin-1-yl)phenyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2421706.png)